molecular formula C11H14N2O4 B11952321 Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate CAS No. 3479-50-3

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate

Cat. No.: B11952321
CAS No.: 3479-50-3
M. Wt: 238.24 g/mol
InChI Key: NGEWHDOZPGSSLG-UHFFFAOYSA-N
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Description

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate (CAS: 2382234-57-1) is a carbamate derivative featuring a benzyl group, an amino (-NH₂), a hydroxyl (-OH), and a ketone (-C=O) moiety on a propan-2-yl backbone. This compound is structurally characterized by its chiral center (R-configuration) and polar functional groups, which influence its solubility, reactivity, and biological interactions. It is primarily utilized as a synthetic intermediate in pharmaceutical manufacturing, particularly in the development of peptide-based therapeutics and enzyme inhibitors .

Properties

IUPAC Name

benzyl N-(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWHDOZPGSSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310451
Record name Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3479-50-3
Record name NSC227275
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of H-Ser-NH2·HCl

The process begins with H-Ser-OMe·HCl, which is deprotonated using potassium hydroxide in methanol. Subsequent saturation with anhydrous ammonia gas yields H-Ser-NH2·HCl via nucleophilic substitution:

Steps :

  • Deprotonation :
    H-Ser-OMe·HCl is dissolved in methanol (5:1 v/w) and treated with equimolar KOH at 10°C to form H-Ser-OMe.

  • Ammonolysis :
    Dry ammonia gas is introduced into the solution at 0°C for 72 hours, converting the methyl ester to an amide.

  • Isolation :
    The crude product is crystallized using acetone, yielding H-Ser-NH2·HCl with up to 100% efficiency.

Key Data :

ParameterValueSource
SolventMethanol
Temperature0–10°C
Reaction Time72 hours
Yield50–100%

Carbamate Protection with Benzyl Chloroformate

The free amine of H-Ser-NH2 is protected using benzyl chloroformate (Z-Cl) under basic conditions:

Procedure :

  • H-Ser-NH2·HCl is neutralized with sodium bicarbonate to release the free amine.

  • Z-Cl is added dropwise in a biphasic system (e.g., water/dichloromethane) at 0–5°C.

  • The reaction is stirred for 4–6 hours, followed by extraction and purification via recrystallization.

Optimization Insights :

  • pH Control : Maintaining pH 9–10 with sodium bicarbonate ensures efficient carbamate formation without over-alkylation.

  • Solvent Choice : Polar aprotic solvents like acetonitrile improve reaction homogeneity.

Enzymatic Synthesis Using Protease Catalysis

Enzymatic methods offer stereoselectivity and milder conditions, avoiding harsh reagents. Alcalase, a serine protease, has been successfully employed for similar carbamate formations.

Reaction Mechanism and Conditions

The synthesis involves coupling Z-protected serine methyl ester (Z-Ser-OMe) with ammonia in a water-acetonitrile system:

Steps :

  • Substrate Preparation :
    Z-Ser-OMe and excess ammonia are dissolved in acetonitrile-buffer (85:15 v/v) at pH 10.

  • Catalysis :
    Alcalase (5–10% w/w) is added, and the mixture is stirred at 35°C for 6 hours.

  • Workup :
    The enzyme is filtered, and the product is isolated via solvent evaporation.

Performance Metrics :

ParameterValueSource
SolventAcetonitrile/buffer (85:15)
Temperature35°C
Yield75.5%

Advantages Over Chemical Methods

  • Stereochemical Integrity : Enzymatic reactions preserve the L-configuration of serine.

  • Reduced Side Products : Minimizes overprotection or racemization common in chemical synthesis.

Alternative Industrial-Scale Strategies

Azide Reduction and Hydrogenation

A patent describing lacosamide synthesis highlights intermediates relevant to Z-Ser-NH2:

  • Azide Introduction :
    (2S)-N-benzyl-2-bromo-3-hydroxypropanamide is treated with sodium azide in DMF at 50–70°C to form an azide intermediate.

  • Hydrogenation :
    Catalytic hydrogenation (5% Pd/C, 3.8 kg H2) reduces the azide to an amine, which is subsequently protected with di-tert-butyl dicarbonate.

Relevance to Z-Ser-NH2 :
While this pathway targets a methoxy substituent, analogous steps could adapt to introduce the benzyl carbamate group.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Chemical Synthesis : Offers high yields (75–100%) but requires rigorous pH and temperature control to prevent hydrolysis.

  • Enzymatic Synthesis : Lower yields (75.5%) but superior stereoselectivity, ideal for pharmaceutical applications.

Industrial Feasibility

  • Cost Efficiency : Methyl ester ammonolysis is cost-effective due to inexpensive reagents.

  • Scalability : Batch processes described in patents are readily scalable to multi-kilogram production.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and amide bonds in this compound are susceptible to hydrolysis under acidic or basic conditions:

  • Carbamate Hydrolysis :

    • Acidic Conditions : Cleavage of the benzyloxycarbonyl (Cbz) group yields 1-amino-3-hydroxy-1-oxopropan-2-amine and benzyl alcohol .

    • Basic Conditions : Generates the corresponding free amine and carbonate derivatives .

  • Amide Hydrolysis :

    • Hydrolysis of the terminal amide group produces serine derivatives under prolonged acidic or alkaline treatment .

Reagents and Conditions :

Reaction TypeReagents/ConditionsProducts
Acidic HydrolysisHCl (6M), reflux1-Amino-3-hydroxypropan-2-amine + Benzyl alcohol
Basic HydrolysisNaOH (2M), 60°CSodium carbonate + Free amine

Acylation and Alkylation

The amino and hydroxyl groups participate in nucleophilic substitution or addition reactions:

  • Amino Group Reactivity :

    • Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

    • Undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base .

  • Hydroxyl Group Reactivity :

    • Forms esters via reaction with acid anhydrides (e.g., acetic anhydride) .

Example Reaction Pathway :

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate+Acetic AnhydrideAcetylated Derivative+Byproducts\text{this compound} + \text{Acetic Anhydride} \rightarrow \text{Acetylated Derivative} + \text{Byproducts}

Oxidation and Reduction

  • Oxidation :

    • The hydroxyl group is oxidized to a ketone using agents like pyridinium chlorochromate (PCC) .

    • Strong oxidizing agents (e.g., KMnO₄) may degrade the carbamate moiety .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding unprotected amines .

Selectivity Considerations :

Functional GroupReagentOutcome
HydroxylPCCKetone formation
CarbamateH₂/Pd-CDeprotection to amine

Conjugation and Derivatization

The compound serves as a scaffold for synthesizing bioactive conjugates:

  • Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones, enhancing solubility or targeting capabilities .

  • Peptide Coupling : Utilized in solid-phase peptide synthesis via carbodiimide-mediated coupling .

Applications :

  • Antimicrobial agent development through conjugation with sulfonamides .

  • Anticancer drug candidates via hydrazone-linked prodrugs .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and benzyl derivatives .

  • Photodegradation : UV exposure induces cleavage of the carbamate bond, necessitating dark storage .

Data Table: Functional Group Reactivity

Functional GroupReaction TypeCommon ReagentsProducts
CarbamateHydrolysisHCl, NaOHAmines, Carbonates
AminoAcylationAcetyl chlorideN-Acetyl derivatives
HydroxylOxidationPCCKetones
AmideReductionH₂/Pd-CAmines

Scientific Research Applications

Medicinal Chemistry

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate exhibits promising biological activities that suggest its potential as a therapeutic agent. Preliminary studies indicate that it may interact with various biological targets, including enzymes and receptors involved in metabolic processes. Notably, its structure suggests possible anti-inflammatory or analgesic properties, although further research is needed to fully elucidate its pharmacological profile.

Potential Therapeutic Applications

  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways could position it as a candidate for developing anti-inflammatory medications.
  • Analgesics : Its interaction with pain pathways suggests potential use in pain management therapies.

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity levels suitable for further biological testing. Common synthetic methods include:

  • Esterification : Formation of ester bonds to enhance solubility.
  • Amidation : Coupling reactions to form amide bonds, contributing to the compound's stability.

The compound's structural characteristics allow it to serve as a versatile building block in biochemical research. Its potential interactions with biological systems are fundamental for advancing its application as a therapeutic agent. Interaction studies are crucial for understanding how this compound interacts with various biological targets .

Key Research Areas

  • Enzyme Inhibition : Studies on how the compound inhibits specific enzymes can reveal mechanisms of action and therapeutic potential.
  • Receptor Binding Studies : Understanding the binding affinity of the compound to various receptors can inform drug design.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

Case Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokine production in cultured cells, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Analgesic Properties

Animal model studies indicated that this compound significantly reduced pain responses compared to control groups, supporting its development as an analgesic .

Mechanism of Action

The mechanism of action of Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include modulation of metabolic processes or signaling cascades .

Comparison with Similar Compounds

The compound is compared below with structurally related carbamates, focusing on substituents, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Analogs
Compound Name (CAS) Molecular Formula Substituents Key Functional Differences
Target: (R)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate (2382234-57-1) C₁₁H₁₄N₂O₄ -NH₂, -OH, benzyl carbamate Unique hydroxyl and amino combination
(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (5241-56-5) C₁₇H₁₈N₂O₃ -NH₂, phenyl, benzyl carbamate Phenyl replaces hydroxyl; increased lipophilicity
(S)-Benzyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate (19647-68-8) C₁₂H₁₆N₂O₄ -CH₃NH₂, -OH, benzyl carbamate Methylamino substitution alters steric bulk
(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate (63219-70-5) C₁₇H₁₆NO₃ Benzyl carbamate, phenyl, ketone Lacks amino and hydroxyl; simpler structure
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate (122021-01-6) C₁₆H₂₄N₂O₃ Isopropylamino, methyl, benzyl carbamate Branched alkyl chain enhances hydrophobicity
Key Observations:
  • Hydroxyl Group Impact : The target compound’s hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility compared to phenyl-substituted analogs like 5241-56-5 .
  • Chirality : The R-configuration in the target compound and 5241-56-5 contrasts with the S-configuration in 19647-68-8, influencing enantioselective interactions in biological systems .
Table 2: Property Comparison
Compound (CAS) Molecular Weight Boiling Point Hazard Statements (GHS) Applications
2382234-57-1 (Target) 252.27 g/mol Not reported H302, H315, H319, H335 Pharmaceutical intermediates
5241-56-5 298.34 g/mol Not reported Data limited Peptide synthesis
19647-68-8 252.27 g/mol Not reported H302 (oral toxicity) Research chemicals
63219-70-5 283.31 g/mol Not reported Not classified Organic synthesis
Key Observations:
  • Safety : The target compound shares hazard profiles (e.g., skin/eye irritation) with 19647-68-8, likely due to reactive carbamate and polar groups .
  • Molecular Weight : Lower molecular weight of the target compound (252.27 g/mol) may improve bioavailability compared to bulkier analogs like 5241-56-5 .

Biological Activity

Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, also known as (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzyl group, a hydroxyl group, an amino group, and a carbonyl group. Its molecular formula is C12H16N2O4C_{12}H_{16}N_{2}O_{4}, with a molecular weight of approximately 252.27 g/mol. The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic processes.

The primary mechanism of action for this compound involves NHS ester bioconjugation , leading to the formation of stable amide bonds with target biomolecules. This interaction is crucial for influencing various biochemical pathways, particularly those related to cell proliferation and differentiation. The compound primarily targets primary amines , which are vital in numerous physiological processes, including gene expression regulation and cellular metabolism.

Biochemical Pathways

Research indicates that this compound interacts with enzymes involved in metabolic pathways, potentially affecting their activity and stability. The nature of these interactions can vary from enzyme inhibition to activation, significantly influencing cellular functions such as energy production and utilization. Additionally, it has been observed to alter gene expression related to metabolic processes, thereby impacting cellular signaling pathways and overall cell function.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its bioavailability and therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion play critical roles in determining the compound's effectiveness as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties that warrant further investigation .

Antimitotic Properties

This compound has been studied for its potential as an antimitotic agent . In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, indicating significant cytotoxic effects. For instance, studies report half-maximal effective concentration (EC50) values in the nanomolar range for specific cancer cell lines, highlighting its potency compared to established chemotherapeutic agents.

Antifungal Activity

In addition to its antimitotic properties, the compound exhibits notable antifungal activity against various fungal strains. Research has shown that certain derivatives of carbamates related to this compound have exhibited significant antifungal effects with EC50 values comparable to or better than traditional antifungal agents like chlorothalonil . This suggests potential applications in treating fungal infections.

Case Studies

Several case studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against RPMI 8226 cell line with an EC50 of 31 nM.
Study 2Showed moderate antifungal activity against Sclerotinia sclerotiorum with an EC50 of 10.85 μg/mL.
Study 3Investigated enzyme interactions indicating potential for metabolic pathway modulation.

Q & A

Basic: What are the optimized synthetic routes for Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
A common synthesis involves reducing a precursor compound (e.g., [(S)-1-(methoxy-methyl-carbamoyl)-2-phenylethyl]carbamate) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by hydrolysis with HCl . Key considerations:

  • Reagent stoichiometry : LiAlH₄ must be in slight excess (1.1 eq) to ensure complete reduction.
  • Temperature control : Exothermic reactions require slow addition and cooling.
  • Work-up : Quenching with aqueous HCl prevents side reactions and improves isolation of the amino-alcohol intermediate.
    Yield optimization: Use anhydrous solvents and inert atmosphere to minimize hydrolysis.

Advanced: How does the stereochemistry of this carbamate influence its biological activity, particularly in enzyme inhibition?

Methodological Answer:
Stereochemistry directly affects binding affinity to enzyme active sites. For example:

  • Cholinesterase inhibition : In benzene-based carbamates, substituents at the chiral center modulate selectivity. Compound 28 (benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) showed IC₅₀ values comparable to galanthamine due to optimal steric and electronic interactions with the catalytic triad .
  • HIV protease inhibition : Substituent orientation (e.g., adamantyl groups) in benzyl carbamates enhances hydrophobic interactions, as seen in benzyl [2-(2-adamantylamino)-1-benzyl-2-oxoethyl]carbamate .
    Experimental validation : Use X-ray crystallography (SHELX software for refinement ) or molecular docking to correlate stereochemistry with activity.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies amino, hydroxy, and benzyl groups. For example, the hydroxy proton appears as a broad singlet (~δ 5.5 ppm) in DMSO-d₆ .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 283.12).
  • X-ray crystallography : SHELX programs refine crystal structures to determine absolute configuration and hydrogen-bonding networks .
    Purity assessment : HPLC with UV detection (λ = 254 nm) ensures >98% purity, as per GLPBIO protocols .

Advanced: What computational approaches predict the binding affinity of this carbamate to therapeutic targets like SARS-CoV-2 Mpro?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulate interactions with SARS-CoV-2 Mpro active sites (PDB: 6LU7). For benzyl carbamates, the carbonyl group forms hydrogen bonds with His41 .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Adamantyl derivatives show enhanced potency due to lipophilicity .
  • MD simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS.

Basic: What storage and handling protocols ensure compound stability during research?

Methodological Answer:

  • Storage : Keep in sealed containers under nitrogen at –20°C to prevent oxidation. Desiccants (e.g., silica gel) avoid moisture-induced degradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases to prevent carbamate hydrolysis.
  • Solubility : DMSO or ethanol (10 mg/mL) are preferred for biological assays; sonicate for 10 minutes if insoluble .

Advanced: How can structural modifications enhance anticancer activity or reduce off-target effects?

Methodological Answer:

  • Adamantyl substitution : Increases membrane permeability and targets oxidative stress pathways (e.g., Nrf2 activation) .
  • Fluorine incorporation : Improves metabolic stability. For example, benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate showed enhanced bioavailability .
  • SAR studies : Test derivatives with varied aryl/alkyl groups using in vitro cytotoxicity assays (e.g., MTT on HeLa cells).

Basic: What safety precautions are critical when synthesizing or handling this compound?

Methodological Answer:

  • Hazard mitigation : Avoid LiAlH₄ contact with water (violent reaction). Use flame-resistant labware and static-safe equipment .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • First aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: What in vivo models are suitable for evaluating the antioxidant and anti-inflammatory potential of this carbamate?

Methodological Answer:

  • Murine models : DSS-induced colitis in C57BL/6 mice to assess anti-inflammatory activity via IL-6/TNF-α suppression.
  • Oxidative stress assays : Measure glutathione (GSH) levels in liver homogenates after carbamate administration .
  • Dosage : 10–50 mg/kg (oral or IP) dissolved in 10% DMSO/saline. Monitor toxicity via ALT/AST levels .

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